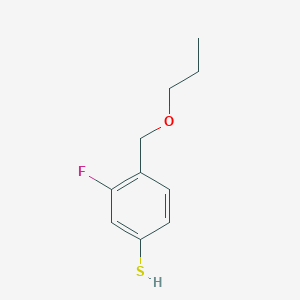

3-Fluoro-4-(propoxymethyl)benzenethiol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-(propoxymethyl)benzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FOS/c1-2-5-12-7-8-3-4-9(13)6-10(8)11/h3-4,6,13H,2,5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBIHGYGYXPIAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCC1=C(C=C(C=C1)S)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Structural Characteristics and Electronic Properties

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to the unambiguous identification and structural elucidation of 3-Fluoro-4-(propoxymethyl)benzenethiol. A multi-technique approach, integrating various forms of nuclear magnetic resonance and vibrational spectroscopy, is employed to gain a comprehensive understanding of its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is utilized for a complete structural assignment.

Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to the various protons in the molecule. The aromatic region of the spectrum is expected to show complex splitting patterns due to the presence of the fluorine substituent, which couples with the adjacent protons. The chemical shifts are influenced by the electron-donating propoxymethyl group and the electron-withdrawing fluorine and thiol groups. The alkyl portion of the molecule, the propoxymethyl group, will exhibit characteristic signals with multiplicities determined by the number of neighboring protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| SH (Thiol) | 3.4 - 3.6 | s | - |

| Ar-H | 6.9 - 7.3 | m | - |

| O-CH₂ (Propoxy) | 4.5 - 4.7 | s | - |

| O-CH₂-CH₂ (Propoxy) | 3.5 - 3.7 | t | ~6.7 |

| CH₂-CH₃ (Propoxy) | 1.6 - 1.8 | sextet | ~7.4 |

| CH₃ (Propoxy) | 0.9 - 1.1 | t | ~7.4 |

Note: Predicted values are based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the aromatic carbons are significantly affected by the substituents. The carbon atom directly bonded to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons will exhibit smaller two- and three-bond couplings. The carbons of the propoxymethyl group will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-S (Aromatic) | 128 - 132 |

| C-F (Aromatic) | 158 - 162 (d, ¹JCF ≈ 245 Hz) |

| C-O (Aromatic) | 150 - 154 |

| Aromatic CH | 114 - 125 |

| O-CH₂ (Propoxy) | 70 - 74 |

| O-CH₂-CH₂ (Propoxy) | 22 - 26 |

| CH₂-CH₃ (Propoxy) | 10 - 14 |

Note: Predicted values are based on the analysis of similar compounds and general principles of NMR spectroscopy. 'd' denotes a doublet and ¹JCF refers to the one-bond coupling constant between carbon and fluorine.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to probe the chemical environment of the fluorine atom. In this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electronic environment of the fluorine atom, and its multiplicity would reveal couplings to nearby protons.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms. sdsu.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, confirming the connectivity within the propyl chain and the relative positions of the aromatic protons. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. sdsu.edu This would definitively assign the proton and carbon signals of the CH groups in the aromatic ring and the CH₂ and CH₃ groups in the propoxymethyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for establishing the connectivity between the propoxymethyl group and the benzene (B151609) ring, as well as the relative positions of the substituents on the aromatic ring. For instance, correlations would be expected between the protons of the O-CH₂ group and the aromatic carbon to which the propoxymethyl group is attached.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| S-H Stretch (Thiol) | 2550 - 2600 | Weak |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| C=C Stretch (Aromatic) | 1580 - 1620 | Medium |

| C-O Stretch (Ether) | 1200 - 1280 | Strong |

| C-F Stretch (Aryl Fluoride) | 1200 - 1270 | Strong |

Note: Predicted values are based on characteristic infrared absorption frequencies for various functional groups. The C-O and C-F stretching vibrations may overlap.

The presence of a weak absorption band in the region of 2550-2600 cm⁻¹ would be indicative of the thiol (S-H) group. Strong absorptions in the 2850-3000 cm⁻¹ range would confirm the presence of the aliphatic C-H bonds of the propoxymethyl group. The aromatic C=C stretching vibrations are expected in the 1580-1620 cm⁻¹ region. The strong absorption bands for the C-O ether linkage and the C-F bond are anticipated to be in the 1200-1280 cm⁻¹ range. researchgate.net

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy

A comprehensive search of scientific literature and spectral databases did not yield specific Fourier-Transform Infrared (FT-IR) spectroscopic data for this compound. Therefore, a detailed experimental spectrum and peak assignment for this specific compound cannot be provided at this time.

However, based on the known characteristic absorption frequencies for its constituent functional groups, a theoretical FT-IR spectrum can be predicted. The key vibrational modes expected would include:

S-H Stretching: A weak absorption band is anticipated in the region of 2550-2600 cm⁻¹. This peak is characteristic of the thiol group.

C-S Stretching: A weak to medium absorption is expected around 600-800 cm⁻¹, corresponding to the stretching of the carbon-sulfur bond.

Aromatic C-H Stretching: Sharp peaks are expected just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).

Aromatic C=C Stretching: Several medium to strong bands would appear in the 1450-1600 cm⁻¹ region, indicative of the benzene ring.

C-F Stretching: A strong absorption band, characteristic of the carbon-fluorine bond, is expected in the range of 1000-1400 cm⁻¹. Its exact position would be influenced by the electronic environment of the aromatic ring.

C-O-C Stretching: Asymmetric and symmetric stretching vibrations of the propoxymethyl ether linkage would likely produce strong absorptions in the 1050-1250 cm⁻¹ region.

Aliphatic C-H Stretching: Absorptions corresponding to the stretching of the C-H bonds in the propoxy group would be observed in the 2850-2970 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring would appear as bands in the 800-900 cm⁻¹ region, the pattern of which could give clues about the substitution pattern.

Raman Spectroscopy

Specific Raman spectroscopy data for this compound is not available in the reviewed scientific literature.

Theoretically, a Raman spectrum of this compound would complement its FT-IR spectrum. Key expected features would include:

S-H Stretching: A moderately intense band around 2550-2600 cm⁻¹.

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the benzene ring, typically a strong and sharp peak, would be a prominent feature. Other C=C stretching and C-H in-plane bending vibrations would also be visible.

C-S Stretching: The carbon-sulfur stretching vibration would likely appear as a moderately intense peak.

The propoxymethyl group's C-H and C-O stretching vibrations would also be Raman active.

Surface-Enhanced Raman Spectroscopy (SERS) could be a particularly useful technique for studying this molecule. rsc.org The thiol group has a strong affinity for gold or silver surfaces, which would allow for significant signal enhancement of the Raman-active modes, providing detailed information about the molecule's orientation and interaction with the metal surface. rsc.org

Mass Spectrometry for Structural Confirmation and Fragment Analysis

While no specific mass spectra for this compound were found, the expected fragmentation patterns can be predicted based on the principles of mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS would be a suitable technique for the analysis of this compound. In a typical reversed-phase LC setup, the compound would be separated based on its moderate polarity. For mass analysis, electrospray ionization (ESI) in negative ion mode would likely be effective due to the acidic nature of the thiol proton. The expected [M-H]⁻ ion would have a mass-to-charge ratio (m/z) corresponding to the molecular weight of the deprotonated molecule. High-resolution mass spectrometry would be invaluable for confirming the elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of this compound is also feasible. nih.gov The compound is expected to be sufficiently volatile for gas chromatography. Electron ionization (EI) would likely lead to extensive fragmentation, providing valuable structural information. Predicted key fragmentation pathways would include:

Loss of the propoxy group: Cleavage of the benzylic C-O bond could lead to a significant fragment.

Loss of the propyl group: Fragmentation within the propoxymethyl side chain.

Cleavage of the C-S bond.

Fragments characteristic of the substituted benzene ring.

A searchable table of predicted key fragments is presented below:

| Fragment Ion | Predicted m/z | Description |

| [M]⁺ | 214.07 | Molecular Ion |

| [M - CH₂CH₂CH₃]⁺ | 171.02 | Loss of the propyl group |

| [M - OCH₂CH₂CH₃]⁺ | 155.02 | Loss of the propoxy group |

| [C₇H₆FS]⁺ | 141.02 | Fragment corresponding to fluorothiophenol moiety |

UV-Visible Spectroscopy for Electronic Transitions

Experimental UV-Visible spectroscopic data for this compound is not currently available.

The UV-Visible spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or cyclohexane) would be expected to show absorption bands characteristic of a substituted benzene ring. The primary electronic transitions would be π → π* transitions within the aromatic system. The presence of the thiol, fluoro, and propoxymethyl substituents would influence the position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands compared to unsubstituted benzene. The electron-donating nature of the thiol and ether oxygen, combined with the electron-withdrawing effect of the fluorine atom, would likely result in a red shift (bathochromic shift) of the absorption maxima.

Computational Chemistry and Quantum Mechanical Investigations

A search of computational chemistry literature did not reveal any specific quantum mechanical investigations for this compound.

However, computational methods such as Density Functional Theory (DFT) would be highly applicable to studying this molecule. researchgate.net Such studies could provide valuable insights into:

Optimized molecular geometry: Predicting bond lengths, bond angles, and dihedral angles.

Electronic properties: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential surface. These calculations would help in understanding the molecule's reactivity and intermolecular interactions.

Spectroscopic properties: Simulating FT-IR, Raman, and UV-Visible spectra, which would aid in the interpretation of experimental data.

Charge distribution: Analyzing the partial atomic charges to understand the electronic effects of the substituents on the aromatic ring.

A summary of the types of data that could be obtained from a DFT study is presented in the table below:

| Computational Output | Information Gained |

| Optimized Geometry | 3D structure, bond parameters |

| HOMO/LUMO Energies | Electronic reactivity, ionization potential, electron affinity |

| Molecular Electrostatic Potential | Regions of positive and negative charge, sites for electrophilic and nucleophilic attack |

| Simulated Spectra (IR, Raman, UV-Vis) | Predicted peak positions and intensities |

| Mulliken/NBO Charge Analysis | Partial atomic charges, charge distribution |

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. fiveable.mewikipedia.orgmpg.de Unlike traditional methods that rely on solving the complex many-electron wave function, DFT is based on the principle that the properties of a system can be determined by its electron density, a function of only three spatial coordinates. fiveable.mempg.de This approach offers a favorable balance between computational cost and accuracy. fiveable.me

The theoretical foundation of DFT lies in the Hohenberg-Kohn theorems, which establish that the ground-state electron density uniquely determines the system's external potential and, consequently, all its properties. wikipedia.org A key aspect of DFT calculations is the geometry optimization process, which iteratively adjusts atomic positions to find the lowest-energy, most stable molecular configuration. youtube.comstackexchange.com Once the optimized geometry is achieved, various electronic properties, such as total energy and the distribution of electron density, can be accurately calculated and analyzed. fiveable.me For such calculations, a functional, like the widely used B3LYP, and a basis set are selected to approximate the exchange and correlation interactions between electrons. youtube.com

In a representative study on the analogous compound BFMC, DFT calculations were performed using the B3LYP method with the 6-311++G(d,p) and cc-pVDZ basis sets to determine its optimized structure. numberanalytics.com The resulting bond lengths and angles provide a detailed picture of the molecule's three-dimensional geometry.

Table 1: Illustrative Optimized Structural Parameters for a Representative Compound (BFMC) Calculated via DFT numberanalytics.com (Data for Benzyl(3-fluoro-4-morpholinophenyl)carbamate)

| Parameter | Bond | B3LYP/6-311++G(d,p) | B3LYP/cc-pVDZ |

|---|---|---|---|

| Bond Length (Å) | N-C | 1.3700 - 1.4729 | 1.3700 - 1.4729 |

| C-C-F | 117.5878 | 119.1602 | |

| Bond Angle (°) | Ring Angles | 109.5660 - 123.2518 | 109.5660 - 123.2518 |

| C1-N10-C17 | 128.1788 | Not specified | |

| O7–C17–O8 | 124.4509 | Not specified |

This table is for illustrative purposes and shows the type of data generated from DFT calculations.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and anti-bonding orbitals. youtube.comperiodicodimineralogia.itresearchgate.net This method provides valuable insights into intramolecular and intermolecular interactions, particularly those involving charge transfer. periodicodimineralogia.itugm.ac.id

For the illustrative compound BFMC, NBO analysis would be used to explore the charge delocalization effects and hyperconjugative interactions that define its electronic structure. numberanalytics.com This analysis can reveal how electron density is shared between different parts of the molecule, influencing its stability and reactivity.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that simplifies the prediction of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comnumberanalytics.comwikipedia.org Developed by Kenichi Fukui, this theory posits that the most significant interactions between reacting molecules occur between the HOMO of one molecule (the electron donor) and the LUMO of the other (the electron acceptor). numberanalytics.comwikipedia.org

The HOMO, being the outermost orbital containing electrons, represents the ability of a molecule to donate electrons (nucleophilicity). youtube.comyoutube.com The LUMO, as the lowest-energy empty orbital, indicates the molecule's ability to accept electrons (electrophilicity). youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. numberanalytics.com A small HOMO-LUMO gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower kinetic stability. ajrconline.org This gap is also instrumental in determining a molecule's electronic and optical properties. ajrconline.org

In the computational study of BFMC, the HOMO and LUMO energies were calculated to assess its electronic properties and reactivity. The HOMO was found to be localized over the entire molecule, while the LUMO was concentrated on the benzene ring. The calculated HOMO-LUMO energy gap provides insight into the molecule's stability and potential for electronic transitions. numberanalytics.com

Table 2: Illustrative Frontier Molecular Orbital Parameters for a Representative Compound (BFMC) numberanalytics.com (Data for Benzyl(3-fluoro-4-morpholinophenyl)carbamate calculated at the B3LYP/6-311G++(d,p) level)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.1375 |

| LUMO Energy | -1.8057 |

| HOMO-LUMO Gap | 4.3318 |

This table is for illustrative purposes and shows the type of data generated from FMO analysis.

Non-Linear Optical (NLO) Properties Prediction and Analysis

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an intense electromagnetic field, such as that from a laser. analis.com.my This property is crucial for a wide range of applications in photonics, including optical switching and data storage. researchgate.net Computational chemistry, particularly DFT, has become an invaluable tool for predicting and understanding the NLO properties of molecules. researchgate.netfrontiersin.org

The key parameters that define a molecule's NLO response are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). ajrconline.org Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, while hyperpolarizability measures the non-linear response to that field. researchgate.net Molecules with large hyperpolarizability values, significant charge transfer characteristics, and a small HOMO-LUMO gap are often promising candidates for NLO materials. ajrconline.organalis.com.my

The NLO properties of the representative compound BFMC were calculated using DFT. numberanalytics.com The total dipole moment and the first hyperpolarizability (β_Total) were determined to evaluate its potential as an NLO material. The significant calculated value for β_Total suggests that the molecule could have applications in non-linear optics. numberanalytics.com

Table 3: Illustrative Non-Linear Optical Properties for a Representative Compound (BFMC) numberanalytics.com (Data for Benzyl(3-fluoro-4-morpholinophenyl)carbamate)

| Parameter | B3LYP/6-311++G(d,p) | B3LYP/cc-pVDZ |

|---|---|---|

| Total Dipole Moment (Debye) | 2.8869 | 2.7896 |

| Total First Hyperpolarizability (a.u.) | 207.3537 | 172.8988 |

This table is for illustrative purposes and shows the type of data generated from NLO calculations.

Fukui Function Analysis for Chemical Reactivity and Site Selectivity

Fukui function analysis is a powerful concept within DFT used to describe and predict chemical reactivity and site selectivity within a molecule. researchgate.netnumberanalytics.comd-nb.info The Fukui function, f(r), quantifies the change in electron density at a specific point (r) when the total number of electrons in the system changes. d-nb.info This allows for the identification of the most reactive sites for electrophilic, nucleophilic, and radical attacks. researchgate.netnumberanalytics.com

Essentially, the Fukui function helps to pinpoint which atoms within a molecule are most likely to donate or accept electrons. numberanalytics.comnih.gov By calculating condensed Fukui functions, this reactivity information can be assigned to individual atomic sites. acs.org A high value of the Fukui function for nucleophilic attack (f+) indicates a site susceptible to attack by a nucleophile, while a high value for electrophilic attack (f-) points to a site prone to attack by an electrophile. numberanalytics.com This analysis provides a more detailed picture of reactivity than global descriptors alone.

For the illustrative compound BFMC, Fukui function analysis was employed as a local density functional descriptor to model its chemical reactivity and predict the most likely sites for chemical reactions. numberanalytics.com

Calculated Thermodynamic Parameters (e.g., heat capacity, entropy, enthalpy)

Theoretical calculations can provide valuable data on the thermodynamic properties of a molecule, such as heat capacity (C), entropy (S), and enthalpy (H). nih.govstackexchange.com These parameters are fundamental to understanding the stability and behavior of a substance under varying temperature conditions. wikipedia.org Using statistical thermodynamics combined with the results of DFT calculations (specifically, vibrational frequencies), it is possible to compute these properties over a range of temperatures. acs.orgresearchgate.net

A thermodynamic analysis was performed for the representative compound BFMC, where its heat capacity, entropy, and enthalpy were calculated for temperatures ranging from 100 to 1000 Kelvin, providing a comprehensive view of its thermodynamic behavior. numberanalytics.com

Table 4: Illustrative Calculated Thermodynamic Parameters for a Representative Compound (BFMC) at Various Temperatures numberanalytics.com (Data for Benzyl(3-fluoro-4-morpholinophenyl)carbamate)

| Temperature (K) | Heat Capacity (Cal/Mol-Kelvin) | Entropy (Cal/Mol-Kelvin) | Enthalpy (Kcal/Mol) |

|---|---|---|---|

| 100 | 45.42 | 96.65 | 4.01 |

| 200 | 73.11 | 129.07 | 10.03 |

| 298.15 | 99.19 | 158.53 | 18.57 |

| 400 | 122.95 | 187.97 | 29.74 |

| 500 | 142.01 | 215.72 | 42.99 |

| 600 | 156.45 | 241.43 | 58.01 |

| 700 | 167.45 | 265.17 | 74.22 |

| 800 | 175.98 | 287.14 | 91.41 |

| 900 | 182.72 | 307.56 | 109.35 |

| 1000 | 188.13 | 326.65 | 127.91 |

This table is for illustrative purposes and shows the type of data generated from thermodynamic calculations.

Mechanistic Investigations of Chemical Reactivity and Transformations

Reaction Pathways Involving the Thiol Moiety

The thiol (-SH) group is the most reactive site of the molecule under many conditions, participating in a range of nucleophilic, redox, and radical-mediated reactions.

Nucleophilic Reactivity of the Thiol Group

The sulfur atom of the thiol group in 3-Fluoro-4-(propoxymethyl)benzenethiol possesses lone pairs of electrons, rendering it nucleophilic. In the presence of a base, the thiol can be deprotonated to form the more potent thiolate anion. This thiolate is a strong nucleophile, capable of participating in a variety of substitution and addition reactions.

Key nucleophilic reactions include:

S-Alkylation: The thiolate can react with alkyl halides or other electrophiles to form thioethers. This is a standard SN2 reaction where the thiolate displaces a leaving group.

Michael Addition: As a soft nucleophile, the thiolate can undergo conjugate addition to α,β-unsaturated carbonyl compounds, a process known as the Michael reaction.

Ring-Opening Reactions: The thiolate can act as a nucleophile to open strained rings, such as epoxides and aziridines.

The nucleophilicity of the thiol is modulated by the electronic effects of the substituents on the benzene (B151609) ring. The fluorine atom is electron-withdrawing via induction, which can slightly decrease the nucleophilicity of the thiol by stabilizing the lone pairs. Conversely, the propoxymethyl group is weakly electron-donating.

Table 1: Predicted Nucleophilic Reactions of this compound

| Reaction Type | Electrophile Example | Product Type |

|---|---|---|

| S-Alkylation | Methyl Iodide (CH₃I) | Thioether |

| Michael Addition | Methyl acrylate | Thioether ester |

Oxidation and Reduction Chemistry of Thiol and Disulfide Derivatives

Thiols are susceptible to oxidation under various conditions. Mild oxidizing agents, such as iodine (I₂) or air in the presence of a catalyst, will convert this compound to its corresponding disulfide, bis(3-fluoro-4-(propoxymethyl)phenyl) disulfide. This reaction proceeds via the formation of a thiyl radical intermediate. It is advisable to store thiols under an inert atmosphere to prevent this aerobic oxidation.

Stronger oxidizing agents, such as hydrogen peroxide (H₂O₂), potassium permanganate (B83412) (KMnO₄), or nitric acid (HNO₃), can further oxidize the sulfur atom to form sulfenic, sulfinic, or sulfonic acids.

The disulfide derivative can be readily reduced back to the thiol using a variety of reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄), dithiothreitol (B142953) (DTT), and phosphines like triphenylphosphine (B44618) (PPh₃). This reversible oxidation-reduction is a hallmark of thiol chemistry.

Scheme 1: Oxidation and Reduction of this compound

Thiol-Ene and Thiol-Yne Click Reactions

The thiol-ene and thiol-yne reactions are powerful "click chemistry" transformations that involve the addition of a thiol across a double or triple bond, respectively. wikipedia.orgrsc.org These reactions can be initiated by either radicals or a base and are known for their high efficiency, atom economy, and stereoselectivity. wikipedia.org

In the radical-mediated pathway, a radical initiator (e.g., AIBN) or UV light generates a thiyl radical from this compound. This radical then adds to an alkene ('ene') or an alkyne ('yne'). The resulting carbon-centered radical abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the thioether product. This mechanism typically results in the anti-Markovnikov addition of the thiol across the unsaturated bond. wikipedia.org

The base-catalyzed (Michael addition) pathway is also possible for electron-poor alkenes and alkynes.

These reactions are highly versatile for the synthesis of functional materials and bioconjugation. nih.govnih.govrsc.orgrsc.org this compound is a potential candidate for these reactions, allowing for the covalent attachment of this fluorinated aromatic moiety to a wide range of substrates.

Table 2: Predicted Thiol-Click Reactions with this compound

| Reaction | Substrate | Initiator | Product |

|---|---|---|---|

| Thiol-Ene | 1-Octene | AIBN or UV light | 1-((3-Fluoro-4-(propoxymethyl)phenyl)thio)octane |

Reactivity of the Fluoro-Substituted Aromatic Ring

The aromatic ring of this compound can undergo both nucleophilic and electrophilic substitution, with the outcome dictated by the nature of the existing substituents.

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Benzene Ring

Aromatic rings substituted with fluorine are susceptible to nucleophilic aromatic substitution (SNAr). mdpi.comresearchgate.net In this reaction, a nucleophile attacks the carbon atom bearing the fluorine, leading to the displacement of the fluoride (B91410) ion. The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex.

The feasibility of an SNAr reaction is highly dependent on the presence of electron-withdrawing groups positioned ortho or para to the leaving group (fluorine). In this compound, there are no strong electron-withdrawing groups like nitro or cyano groups to activate the ring towards SNAr. The thiol group is weakly deactivating and the propoxymethyl group is weakly activating. Therefore, forcing conditions, such as high temperatures, strong bases, or the use of a transition-metal catalyst, would likely be required to effect the substitution of the fluorine atom. mdpi.com

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. libretexts.org The position of substitution is directed by the existing substituents on the ring. youtube.com The activating/deactivating and directing effects of the groups on this compound must be considered collectively.

-SH (Thiol): An activating group and ortho, para-director.

-OCH₂CH₂CH₃ (Propoxymethyl): An activating group and ortho, para-director.

-F (Fluoro): A deactivating group due to its strong inductive effect, but it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. libretexts.org

The positions on the ring are influenced as follows:

Position 2: Ortho to the thiol and meta to both the fluoro and propoxymethyl groups.

Position 5: Para to the propoxymethyl group, meta to the thiol, and ortho to the fluoro group.

Position 6: Ortho to the propoxymethyl group and meta to the other two.

The powerful ortho, para-directing nature of the propoxymethyl and thiol groups, which are both activating, will likely dominate the directing effects. The position para to the strongly activating propoxymethyl group (Position 5) is sterically accessible and electronically favored. Therefore, electrophilic substitution is predicted to occur predominantly at the C5 position.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophilic Reaction | Reagents | Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-Fluoro-5-nitro-4-(propoxymethyl)benzenethiol |

| Bromination | Br₂, FeBr₃ | 5-Bromo-3-fluoro-4-(propoxymethyl)benzenethiol |

Carbon-Fluorine Bond Activation and Functionalization Strategies

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, and its activation presents a significant challenge. Strategies for the functionalization of fluorinated aromatic compounds often rely on the unique electronic properties conferred by the fluorine atom. In the case of this compound, the fluorine atom is situated on an electron-rich aromatic ring, further substituted with an electron-donating propoxymethyl ether group and a sulfur-containing thiol group.

Research into the activation of C-F bonds in analogous aryl fluorides has explored various transition-metal-catalyzed processes. These reactions often involve oxidative addition of the C-F bond to a low-valent metal center. The success of such a strategy is highly dependent on the nature of the metal, the ligands, and the substrate's electronic and steric properties. For a molecule like this compound, the presence of the thiol group could complicate these reactions, as sulfur can act as a ligand and potentially poison the catalyst.

Another approach for C-F bond functionalization is nucleophilic aromatic substitution (SNAr). This pathway is generally favored when the aromatic ring is substituted with strong electron-withdrawing groups, which is not the case for this compound. However, the development of specialized nucleophiles and reaction conditions, such as the use of strong bases, can sometimes facilitate SNAr reactions even on electron-rich aromatic rings.

Transformations Involving the Propoxymethyl Ether Linkage

The propoxymethyl ether group in this compound serves as a protecting group for the phenolic oxygen. Its chemical behavior is primarily characterized by the stability of the ether linkage under various conditions and its selective cleavage when required.

Cleavage Reactions of Ether Bonds

The cleavage of aryl ethers is a fundamental transformation in organic synthesis. For the propoxymethyl ether in this compound, several reagents can be employed to liberate the corresponding phenol (B47542).

Strong protic acids, such as hydrogen bromide (HBr) or hydrogen iodide (HI), are commonly used for the cleavage of alkyl aryl ethers. The reaction mechanism typically involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the alkyl group.

Lewis acids, such as boron tribromide (BBr3), are also highly effective for cleaving ether bonds. The mechanism involves coordination of the Lewis acid to the ether oxygen, followed by intramolecular or intermolecular delivery of a bromide ion.

Below is a table summarizing potential reagents for the cleavage of the propoxymethyl ether in this compound, along with typical reaction conditions.

| Reagent | Typical Conditions | Products |

| Hydrogen Bromide (HBr) | Acetic acid, heat | 3-Fluoro-4-hydroxybenzenethiol, Propyl bromide |

| Boron Tribromide (BBr3) | Dichloromethane, low temperature | 3-Fluoro-4-hydroxybenzenethiol, Tribromoboroxane |

| Trimethylsilyl Iodide (TMSI) | Acetonitrile, room temperature | 3-Fluoro-4-(trimethylsilyloxy)benzenethiol, Iodopropane |

Regioselectivity and Stereoselectivity in Reactions

Regioselectivity in reactions involving this compound would be largely dictated by the directing effects of the substituents on the aromatic ring. The fluorine atom is an ortho, para-director, while the propoxymethyl group is also an ortho, para-director. The thiol group is an ortho, para-director as well. In electrophilic aromatic substitution reactions, the position of attack would be influenced by the combined electronic and steric effects of these groups.

Given the substitution pattern, the most likely positions for electrophilic attack would be ortho and para to the activating groups. However, the steric bulk of the propoxymethyl group might hinder attack at the adjacent ortho position.

Stereoselectivity is not a major consideration for most reactions of this compound, as the molecule is achiral and does not possess stereocenters. However, if the thiol group were to be oxidized to a sulfoxide (B87167), a new stereocenter would be created at the sulfur atom, and enantioselective oxidation methods could be employed to favor the formation of one enantiomer over the other.

Kinetic and Thermodynamic Aspects of Reactions

The kinetics of reactions involving this compound would be influenced by the activation energies of the respective transformations. For instance, the cleavage of the C-F bond would have a very high activation energy and thus be kinetically disfavored under standard conditions. In contrast, reactions at the more nucleophilic thiol group would likely proceed with lower activation energies.

Thermodynamically, the stability of the products relative to the reactants will determine the position of equilibrium. In ether cleavage reactions, the formation of a stable phenol and the corresponding alkyl halide is generally a thermodynamically favorable process.

The electronic nature of the substituents also plays a crucial role. The electron-donating propoxymethyl group and the weakly deactivating fluorine atom influence the electron density of the aromatic ring, which in turn affects the rates and thermodynamics of reactions such as electrophilic aromatic substitution.

A summary of the expected kinetic and thermodynamic considerations for key transformations is presented below.

| Reaction | Kinetic Considerations | Thermodynamic Considerations |

| C-F Bond Activation | High activation energy, slow reaction rate | Generally thermodynamically unfavorable without a strong driving force |

| Ether Cleavage | Moderate activation energy, dependent on reagent | Thermodynamically favorable, driven by formation of stable phenol |

| Thiol Alkylation | Low activation energy, fast reaction rate | Generally thermodynamically favorable |

| Electrophilic Aromatic Substitution | Rate dependent on the nature of the electrophile and directing group effects | Product distribution determined by thermodynamic stability of intermediates and products |

Exploration of Chemical Derivatives and Analogues

Synthesis of Thioether Derivatives

The thiol (-SH) group is a primary site for functionalization, most commonly through S-alkylation, to produce thioether derivatives. This transformation is typically achieved by treating the benzenethiol (B1682325) with an alkylating agent in the presence of a base. The base deprotonates the acidic thiol proton to form a more nucleophilic thiolate anion, which then displaces a leaving group on the alkylating agent (e.g., a halide) in a nucleophilic substitution reaction.

General synthetic routes often employ bases such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K2CO3) in polar solvents like ethanol (B145695) or dimethylformamide (DMF). researchgate.net The choice of alkylating agent can be varied extensively to introduce different functionalities, including simple alkyl chains, fluoroalkyl chains, or chains bearing other functional groups. researchgate.net

Table 1: Examples of Thioether Derivatives from 3-Fluoro-4-(propoxymethyl)benzenethiol

| Alkylating Agent | Product Name |

| Bromoethane | 1-(Ethylthio)-3-fluoro-4-(propoxymethyl)benzene |

| 1-Iodopropane | 1-Fluoro-4-(propoxymethyl)-3-(propylthio)benzene |

| Benzyl (B1604629) Bromide | 1-((Benzylthio)methyl)-3-fluoro-4-(propoxymethyl)benzene |

| 2-Bromoethanol | 2-((3-Fluoro-4-(propoxymethyl)phenyl)thio)ethan-1-ol |

Functionalization of the Propoxy Chain

Modification of the propoxy chain presents a greater chemical challenge compared to the derivatization of the thiol group. The ether linkage (C-O-C) is generally stable and resistant to cleavage under standard conditions. Functionalization would likely target the propyl group itself. If an unsaturated analogue, such as one containing an allyloxy group instead of a propoxy group, were used as the starting material, a wider range of reactions, including epoxidation, dihydroxylation, or polymerization, would be possible. For the saturated propoxy chain, radical halogenation could potentially introduce functionality, but this method often lacks selectivity and can be difficult to control. A more feasible approach involves the synthesis of analogues where the propoxy chain is pre-functionalized before its attachment to the 4-position of the 3-fluorophenol (B1196323) precursor.

Introduction of Additional Halogen Substituents on the Aromatic Ring

Further halogenation of the aromatic ring can be achieved through electrophilic aromatic substitution. The regiochemical outcome of this reaction is directed by the existing substituents: the thiol, fluoro, and propoxymethyl groups.

Thiol (-SH): A strongly activating, ortho, para-directing group.

Alkoxymethyl (-CH2OPr): An activating, ortho, para-directing group.

Fluoro (-F): A deactivating, ortho, para-directing group.

The combined directing effects of these groups will determine the position of the incoming electrophile (e.g., Br+ from Br2). The positions ortho to the powerful thiol group (C2 and C6) are the most activated sites. Given that C2 is already substituted with fluorine, the most likely position for substitution is C6. However, the thiol group is highly susceptible to oxidation by halogenating agents, which can complicate the reaction. Therefore, it is common practice to protect the thiol group, for instance as a thioester or thioether, before carrying out electrophilic substitution on the ring. After the reaction, the protecting group can be removed to regenerate the free thiol.

Heterocyclic Analogues Incorporating the 3-Fluoro-4-(propoxymethyl)phenyl Moiety

The 3-fluoro-4-(propoxymethyl)phenyl scaffold can be incorporated into various heterocyclic systems, a common strategy in medicinal chemistry to develop novel bioactive agents. nih.gov

Pyrazole (B372694) Derivatives: Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, known for a wide range of biological activities. nih.gov The synthesis of pyrazole derivatives often involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. evitachem.com To create a pyrazole analogue of the title compound, a precursor such as 1-(3-fluoro-4-(propoxymethyl)phenyl)ethanone could be reacted with various substituted hydrazines to yield a library of pyrazole derivatives.

Table 2: Synthesis of Pyrazole Analogues

| Ketone Precursor | Hydrazine Reactant | Resulting Pyrazole Derivative |

| 1-(3-fluoro-4-(propoxymethyl)phenyl)ethanone | Hydrazine Hydrate | 3-(3-Fluoro-4-(propoxymethyl)phenyl)-5-methyl-1H-pyrazole |

| 1-(3-fluoro-4-(propoxymethyl)phenyl)ethanone | Phenylhydrazine | 5-(3-Fluoro-4-(propoxymethyl)phenyl)-3-methyl-1-phenyl-1H-pyrazole |

| 1-(3-fluoro-4-(propoxymethyl)phenyl)ethanone | 4-Fluorophenylhydrazine | 5-(3-Fluoro-4-(propoxymethyl)phenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazole |

Thiazole (B1198619) Derivatives: Thiazole is another five-membered heterocycle containing both nitrogen and sulfur, which is a core structure in many pharmacologically active compounds. globalresearchonline.net The Hantzsch thiazole synthesis is a classic method for their preparation, involving the reaction of an α-haloketone with a thioamide. researchgate.net A thioamide like 3-fluoro-4-(propoxymethyl)benzothioamide would be a key intermediate for incorporating the desired phenyl moiety into a thiazole ring.

Triazole Derivatives: 1,2,4-Triazoles are heterocycles with three nitrogen atoms that are prominent in many therapeutic agents. nih.gov A common synthetic route involves the cyclization of an N-acylthiosemicarbazide, which can be prepared from the corresponding acid hydrazide. Starting from 3-fluoro-4-(propoxymethyl)benzoic acid, conversion to the acid hydrazide and subsequent reaction with an isothiocyanate would provide the precursor for cyclization into a 1,2,4-triazole-3-thione derivative.

Thiadiazole Incorporations: Thiadiazoles are a class of five-membered aromatic rings containing one sulfur and two nitrogen atoms. The 1,3,4-thiadiazole (B1197879) isomer, in particular, is noted for its broad spectrum of biological activities. ijpcbs.comnih.govresearchgate.net A versatile method for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles starts with a carboxylic acid. The acid, in this case 3-fluoro-4-(propoxymethyl)benzoic acid, is first converted to its hydrazide. This hydrazide can then be cyclized by reacting with carbon disulfide in a basic medium to form an oxadiazolethione, which can be further reacted with another hydrazide to yield the thiadiazole, or by reacting the hydrazide with a dithiocarbamate.

Table 3: Synthesis of 1,3,4-Thiadiazole Analogues

| Starting Material | Key Intermediate | Reagent for Cyclization | Resulting Heterocycle |

| 3-Fluoro-4-(propoxymethyl)benzoic acid | 3-Fluoro-4-(propoxymethyl)benzohydrazide | Carbon Disulfide (CS2) | 5-(3-Fluoro-4-(propoxymethyl)phenyl)-1,3,4-thiadiazole-2-thiol |

| 3-Fluoro-4-(propoxymethyl)benzohydrazide | - | 2-Chloro-acetyl chloride | 2-((3-Fluoro-4-(propoxymethyl)benzoyl)hydrazono)thiazolidin-4-one |

| 3-Fluoro-4-(propoxymethyl)benzohydrazide | Thiosemicarbazide derivative | Phosphoryl Chloride | 2-Amino-5-(3-fluoro-4-(propoxymethyl)phenyl)-1,3,4-thiadiazole |

Benzoxazole (B165842) Analogues: Benzoxazoles, which feature a benzene (B151609) ring fused to an oxazole (B20620) ring, are present in numerous compounds with significant biological properties, including anticancer and fluorescent characteristics. nih.govmdpi.com The most direct synthesis involves the condensation of a carboxylic acid with a 2-aminophenol, often in the presence of a dehydrating agent like polyphosphoric acid or under high-temperature conditions. Using 3-fluoro-4-(propoxymethyl)benzoic acid with various substituted 2-aminophenols allows for the creation of a diverse set of benzoxazole analogues.

Quinoxaline (B1680401) Analogues: The quinoxaline ring system, a fusion of benzene and pyrazine (B50134) rings, is a key scaffold for developing antiviral agents. nih.gov The standard synthesis involves the reaction of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. To incorporate the target moiety, a diketone such as 1-(3-fluoro-4-(propoxymethyl)phenyl)ethane-1,2-dione would be required as a precursor. The reaction of this diketone with various ortho-phenylenediamines would yield the corresponding quinoxaline derivatives.

Macrocyclic and Polymeric Derivatives

The incorporation of aromatic thiols into larger molecular architectures such as macrocycles and polymers is a strategy to develop new materials with tailored properties.

Macrocycles containing thiol moieties can act as host molecules for specific guests or exhibit interesting catalytic properties. The synthesis of such molecules often involves high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization.

A thorough search of the available scientific literature and patent databases indicates that there are no published reports on the synthesis or characterization of macrocyclic derivatives incorporating the this compound unit.

Polymers derived from functionalized benzenethiols, known as poly(p-phenylene sulfide)s (PPS) and their analogues, are high-performance thermoplastics with excellent thermal stability and chemical resistance. The properties of these polymers can be fine-tuned by the nature of the substituents on the aromatic ring.

Despite the general interest in this class of polymers, there is no specific research documented on the synthesis, characterization, or properties of polymeric derivatives of this compound. Theoretical polymerization of this monomer, for instance, through oxidative coupling of the thiol groups or nucleophilic aromatic substitution reactions, could lead to novel fluorinated and ether-functionalized polythiophenylenes. However, no such studies have been reported in the scientific literature.

Advanced Applications in Chemical Sciences and Materials

Role in Supramolecular Chemistry and Molecular Recognition

The distinct functionalities of 3-fluoro-4-(propoxymethyl)benzenethiol make it a promising candidate for applications in supramolecular chemistry and molecular recognition. The thiol group is known for its ability to form reversible disulfide bonds and coordinate with metal centers, which are fundamental interactions in the construction of self-assembling systems. acs.orgnih.gov Furthermore, the fluorine atom can participate in non-covalent interactions such as hydrogen bonding and halogen bonding, which are crucial for the selective binding of specific molecules. rsc.org

The design of synthetic receptors capable of recognizing and binding to specific guest molecules is a cornerstone of molecular recognition. Thiol-functionalized systems, including those assembled into polymeric micelles or on the surface of nanoparticles, have demonstrated capabilities for molecular recognition. acs.orgnih.gov For instance, micelles decorated with thiol groups can be engineered to recognize and bind to specific proteins like streptavidin. acs.org In the context of this compound, the fluorine atom and the propoxymethyl group would further enhance the specificity of such interactions. The fluorinated moiety can introduce selective interactions, while the ether linkage provides conformational flexibility, allowing the molecule to adapt to the shape of a target guest. This could be particularly useful in the development of sensors for biologically relevant molecules or in systems for controlled drug delivery. nih.gov

Application in Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials with extensive applications in gas storage, separation, and catalysis. The properties of these frameworks are directly influenced by the molecular building blocks used in their synthesis. The introduction of fluorine into the organic linkers of COFs and MOFs has been shown to enhance their stability, porosity, and functionality. researchgate.netrsc.orgnih.gov

This compound can serve as a valuable ligand or linker in the construction of these advanced materials. The thiol group can coordinate with metal centers to form MOFs or can be utilized in covalent bond-forming reactions to create COFs. nih.gov The presence of the fluorine atom on the aromatic ring can lead to several advantages:

Enhanced Stability: Fluorination can increase the chemical and thermal stability of the resulting framework. nih.gov

Modified Pore Environment: The electronegative fluorine atoms lining the pores of the framework can create specific binding sites for guest molecules, enhancing selectivity in adsorption and separation processes. researchgate.netnih.gov

Control of Interlayer Stacking: In layered COFs, fluorine-fluorine interactions can influence the stacking of the layers, which in turn affects the material's porosity and electronic properties. researchgate.net

For example, fluorinated linkers have been used to synthesize flexible MOFs that exhibit interesting phase transitions in response to temperature changes. rsc.org Thiol-functionalized MOFs have also been developed for applications such as the removal of heavy metal ions from water and for heterogeneous catalysis. rsc.orgnih.gov The combination of a thiol group and a fluorinated ring in this compound makes it a highly attractive building block for creating multifunctional COFs and MOFs with tailored properties.

Utilization in Polymer Chemistry and Advanced Materials

The unique combination of a polymerizable thiol group and property-enhancing fluoro and ether functionalities makes this compound a versatile component in polymer chemistry for creating advanced materials with tailored properties.

As Monomers for Polymer Synthesis

This compound can be utilized as a monomer in various polymerization reactions. The thiol group can participate in step-growth polymerizations, such as thiol-ene "click" reactions, which are known for their high efficiency, lack of byproducts, and mild reaction conditions. wikipedia.org This allows for the synthesis of well-defined polymer networks.

The incorporation of the 3-fluoro-4-(propoxymethyl)phenyl moiety into a polymer backbone can impart desirable properties such as:

Hydrophobicity and Oleophobicity: The fluorine atom contributes to low surface energy, leading to materials with excellent water and oil repellency.

Tunable Refractive Index: Fluorinated polymers often exhibit a lower refractive index compared to their non-fluorinated counterparts.

Research has demonstrated the synthesis of fluorinated polymers through the step-growth polymerization of bifunctional monomers, including dithiols. researchgate.net Thiol-ene photopolymerization has also been employed to create crosslinked copolymers with fluorinated monomers, resulting in materials with tailored surface compositions and good chemical resistance. polito.it

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Co-monomer(s) | Potential Polymer Properties |

| Thiol-ene Polymerization | Di- or multi-functional alkenes (e.g., diallyl ethers, norbornene derivatives) | Crosslinked network, high thermal stability, low surface energy |

| Thiol-yne Polymerization | Di- or multi-functional alkynes | Higher crosslink density compared to thiol-ene, enhanced mechanical properties |

| Polycondensation | Dihaloarenes (e.g., bis(4-fluorophenyl)sulfone) | High-performance thermoplastics, chemical resistance |

As Cross-linking Agents or Adhesion Promoters

The thiol group of this compound enables it to act as a cross-linking agent to improve the mechanical properties and thermal stability of various polymers. In thiol-ene chemistry, multifunctional thiols are reacted with polymers containing double bonds to form a cross-linked network. nih.gov This process is often initiated by UV light or heat. The resulting cross-linked materials can exhibit improved modulus, creep resistance, and dimensional stability.

Furthermore, the strong affinity of the thiol group for metal surfaces makes this compound a potential adhesion promoter. When applied to a metal surface, the thiol can form a self-assembled monolayer that acts as a bridge between the metal substrate and a polymer overlayer, thereby enhancing the adhesive strength. This is particularly relevant in microelectronics and for creating durable protective coatings. The fluorinated and ether functionalities could provide additional benefits such as improved environmental resistance of the adhesive bond.

Surface Modification and Functional Coatings

The ability of thiols to form strong covalent bonds with noble metal surfaces, particularly gold, is well-established and widely used for surface modification. nih.gov By immersing a gold substrate in a solution containing this compound, a self-assembled monolayer (SAM) can be formed. The properties of the gold surface are then dictated by the exposed fluoro and propoxymethyl groups.

This surface modification can be used to:

Control Wettability: The fluorinated component of the monolayer will render the surface hydrophobic.

Create Biocompatible Surfaces: The propoxymethyl group, being an ether, can impart some resistance to non-specific protein adsorption.

Fabricate Functional Nanosystems: Gold nanoparticles can be functionalized with this compound to create stable, dispersible nanoparticles with tailored surface properties for applications in sensing, imaging, and drug delivery. nih.govresearchgate.net

The creation of functional coatings is another significant application. Thiol-ene polymerization can be used to form thin, cross-linked polymer films on a variety of substrates. nih.gov By incorporating this compound into such a coating, a surface with low friction, high lubricity, and resistance to chemical attack can be achieved.

Table 2: Potential Surface Properties Modified by this compound

| Substrate | Modification Method | Resulting Surface Property | Potential Application |

| Gold | Self-Assembled Monolayer (SAM) | Hydrophobic, low friction | Microelectromechanical systems (MEMS), biosensors |

| Silicon Dioxide | Silanization followed by thiol attachment | Controlled surface energy | Chromatography, microfluidics |

| Polymer Films | Thiol-ene surface grafting | Enhanced biocompatibility, reduced fouling | Medical implants, diagnostic devices |

Catalytic Applications

The field of catalysis can also benefit from the unique properties of this compound. Thiolate ligands are known to coordinate with a variety of transition metals, forming stable complexes that can act as catalysts. wikipedia.org The electronic properties of the metal center can be fine-tuned by the substituents on the thiolate ligand.

In the case of this compound, the electron-withdrawing fluorine atom would influence the electron density at the sulfur and, consequently, the coordinated metal center. This modulation can affect the catalytic activity and selectivity of the complex. For instance, metal-thiolate complexes have been explored for their catalytic roles in various organic transformations. nih.gov

Furthermore, this molecule can be incorporated as a ligand into a heterogeneous catalyst system, such as a MOF. By anchoring a metal complex of this compound within the pores of a MOF, a highly active and recyclable catalyst can be created. rsc.org The porous nature of the MOF allows for the selective access of substrates to the catalytic sites, while the strong coordination of the thiol to the metal prevents leaching of the active species. The fluorinated environment within the pores could also influence the selectivity of the catalytic reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.